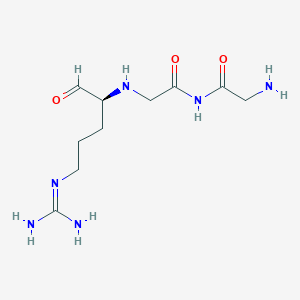
Glycylglycyl-L-argininal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-argininal is a tripeptide aldehyde compound known for its inhibitory properties against serine proteases. This compound is particularly interesting due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. It is structurally composed of two glycine residues followed by an L-arginine residue, with the terminal arginine modified to an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycyl-L-argininal typically involves the stepwise assembly of the peptide chain followed by the introduction of the aldehyde group. The process begins with the protection of the amino groups of glycine and L-arginine. The protected glycine is then coupled with another glycine molecule using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting dipeptide is then coupled with protected L-arginine. Finally, the protecting groups are removed, and the terminal arginine is oxidized to form the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method is advantageous for large-scale production due to its automation and high yield .
Chemical Reactions Analysis
Types of Reactions: Glycylglycyl-L-argininal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid under mild conditions.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form imines or Schiff bases with primary amines.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Primary amines under acidic or basic conditions.
Major Products:
Oxidation: Glycylglycyl-L-argininic acid.
Reduction: Glycylglycyl-L-argininol.
Substitution: Glycylglycyl-L-arginine imine derivatives.
Scientific Research Applications
Glycylglycyl-L-argininal has a wide range of applications in scientific research:
Mechanism of Action
Glycylglycyl-L-argininal exerts its effects by binding to the active site of serine proteases, thereby inhibiting their enzymatic activity. The aldehyde group forms a reversible covalent bond with the serine residue in the active site, preventing substrate binding and subsequent catalysis. This inhibition mechanism is crucial for its applications in regulating protease activity in various biological and industrial processes .
Comparison with Similar Compounds
Leupeptin: Another tripeptide aldehyde inhibitor with a similar mechanism of action.
Antipain: A peptide aldehyde inhibitor known for its broad-spectrum protease inhibition.
Bestatin: A dipeptide inhibitor that targets aminopeptidases.
Uniqueness: Glycylglycyl-L-argininal is unique due to its specific inhibition of serine proteases involved in blood coagulation and fibrinolysis. Its structure allows for selective binding to these enzymes, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
80434-79-3 |
|---|---|
Molecular Formula |
C10H20N6O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-amino-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]acetyl]acetamide |
InChI |
InChI=1S/C10H20N6O3/c11-4-8(18)16-9(19)5-15-7(6-17)2-1-3-14-10(12)13/h6-7,15H,1-5,11H2,(H4,12,13,14)(H,16,18,19)/t7-/m0/s1 |
InChI Key |
MWPHMDRPLCNSIK-ZETCQYMHSA-N |
Isomeric SMILES |
C(C[C@@H](C=O)NCC(=O)NC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C=O)NCC(=O)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















